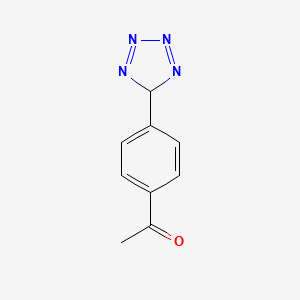

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(5H-tetrazol-5-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUNIVIZORNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2N=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 4 5h Tetrazol 5 Yl Phenyl Ethanone and Structural Analogues

Foundational Synthetic Routes to 5-Substituted 1H-Tetrazoles

The construction of the 5-substituted 1H-tetrazole ring is the critical step in synthesizing compounds like 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone. Several robust methodologies have been established for this purpose.

The most common and direct method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between an organic nitrile and an azide (B81097) source. thieme-connect.comnih.gov This reaction was first detailed by Hantzsch and his colleagues in 1901. thieme-connect.com The process involves the reaction of a nitrile with an azide, such as sodium azide (NaN₃) or the highly toxic and explosive hydrazoic acid. thieme-connect.comnih.gov

The reaction's efficiency is often enhanced by the presence of catalysts. Lewis acids like zinc(II) and aluminum salts, as well as Brønsted acids, can activate the nitrile group, thereby increasing the reaction rate. organic-chemistry.org Various catalytic systems have been developed to facilitate this transformation under milder conditions and with a broader range of substrates. These include amine salts, cobalt(II) complexes, and heterogeneous catalysts like silica (B1680970) sulfuric acid. tandfonline.comacs.orgnih.govnih.gov The presence of electron-withdrawing groups on the nitrile substrate also promotes a smoother reaction by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov

Table 1: Catalysts Used in the [3+2] Cycloaddition of Nitriles and Azides

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid | Zinc(II) Chloride | Isopropanol, n-propanol, or n-butanol | organic-chemistry.org |

| Amine Salt | Pyridine (B92270) Hydrochloride | Dimethylformamide (DMF), 110 °C | tandfonline.com |

| Transition Metal | Cobalt(II) Complex | Methanol, Reflux | acs.orgnih.gov |

| Heterogeneous | Silica Sulfuric Acid | Dimethylformamide (DMF) | nih.gov |

Multicomponent reactions (MCRs) offer an efficient and convergent pathway to complex tetrazole structures in a single synthetic operation. nih.govacs.org These reactions are valued for their atom economy and ability to rapidly generate diverse chemical libraries. nih.gov

A prominent example is the Ugi tetrazole four-component reaction (UT-4CR), which combines an isocyanide, an amine, an oxo-compound (aldehyde or ketone), and an azide source (typically hydrazoic acid) to yield 1,5-disubstituted-1H-tetrazoles. nih.govacs.org Another MCR strategy involves a three-component reaction of an amine, a carboxylic acid derivative, and an azide source, which can be accelerated by microwave heating to form 1,5-disubstituted tetrazoles. rug.nl More recent developments include three-component reactions using aldehydes, malononitrile, and sodium azide to create tetrazole derivatives with additional functional groups. nih.gov These MCR approaches provide a powerful tool for creating novel scaffolds that are otherwise difficult to synthesize. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions for Tetrazole Synthesis

| Reaction Name | Components | Product Type | Reference |

|---|---|---|---|

| Ugi Tetrazole (UT-4CR) | Isocyanide, Amine, Oxo-compound, Azide | α-Aminomethyl tetrazoles | nih.govacs.org |

| Passerini-Tetrazole (PT-3CR) | Isocyanide, Carboxylic Acid, Hydrazoic Acid | α-Acyloxymethyl tetrazoles | beilstein-journals.org |

| Three-Component Synthesis | Amine, Carboxylic Acid Derivative, Azide | 1,5-Disubstituted Tetrazoles | rug.nl |

Besides direct cycloaddition, 5-substituted 1H-tetrazoles can be formed from various precursors via an imidoyl azide intermediate. researchgate.net A classic route involves the diazotization of amidrazones, which are typically prepared from imidates and hydrazine (B178648). thieme-connect.com In this method, the amidrazone is converted to an imidoyl azide, which then undergoes spontaneous cyclization to form the tetrazole ring. thieme-connect.com

A related and widely used approach starts from amides. rug.nl The amide is first activated, often with a chlorinating agent, to form an imidoyl chloride. Subsequent reaction with an azide source generates the key imidoyl azide intermediate, which cyclizes to the 1,5-disubstituted tetrazole. rug.nl This transformation can be performed as a one-pot, three-component reaction starting from an amine and a carboxylic acid derivative. rug.nl The reaction of cyanogen (B1215507) azide with primary amines is another method that proceeds through an imidoyl azide intermediate to furnish 1-substituted aminotetrazoles. organic-chemistry.org

Optimized Synthesis of this compound

The synthesis of the specific target molecule, this compound, relies on the application of the foundational methods described above to its direct precursor, 4-acetylbenzonitrile (B130643).

The conventional synthesis of this compound is achieved through the [3+2] cycloaddition reaction. acs.org In a typical laboratory protocol, the starting material, 4-acetylbenzonitrile, is reacted with an excess of sodium azide.

The reaction is generally conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF). tandfonline.comnih.gov To facilitate the reaction and avoid the use of hydrazoic acid, an activating agent like ammonium (B1175870) chloride or an amine salt (e.g., triethylammonium (B8662869) chloride or pyridine hydrochloride) is added. organic-chemistry.orgtandfonline.com The mixture is heated at elevated temperatures, often between 100-130 °C, for an extended period, which can range from several hours to over a day, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC). After an acidic workup, the product, this compound, is isolated and purified.

To overcome the long reaction times and harsh conditions often associated with conventional heating, microwave-assisted synthesis has emerged as a powerful optimization technique for preparing tetrazoles. thieme-connect.comorganic-chemistry.org Microwave irradiation significantly accelerates the reaction by efficiently transferring energy to polar molecules in the mixture, a process involving dipole rotation and ionic conduction. researchgate.net This leads to rapid, localized superheating that can dramatically increase reaction rates. researchgate.net

In the microwave-assisted synthesis of this compound, a mixture of 4-acetylbenzonitrile, sodium azide, and a catalyst is subjected to microwave heating in a sealed vessel. organic-chemistry.org Solvents with high dielectric constants, such as DMF, are ideal for this process. organic-chemistry.org The use of microwave irradiation can reduce reaction times from many hours to just a few minutes, often resulting in cleaner reactions and higher yields. organic-chemistry.orgrasayanjournal.co.in This method is particularly advantageous for converting less reactive nitriles into their corresponding tetrazoles. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis

| Method | Typical Reaction Time | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 8 - 24 hours | 110-130 °C | Simple setup | tandfonline.com |

Catalytic Systems and Green Chemistry Principles in Tetrazole Synthesis

The advancement of tetrazole synthesis has been significantly influenced by the adoption of green chemistry principles, aiming to enhance efficiency while minimizing environmental impact. bohrium.comrsc.org A primary focus has been the development of novel catalytic systems that offer high yields, mild reaction conditions, and reusability. rsc.orgrsc.org These modern approaches stand in contrast to traditional methods that often required harsh conditions or hazardous reagents. amerigoscientific.com

A wide array of catalysts has been explored for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. rsc.org Copper (II) complexes, for instance, have proven effective in catalyzing the [3+2] cycloaddition, affording high yields under mild conditions and reducing safety risks. jchr.orgacs.org Zinc salts, such as ZnCl₂ and Zn(OTf)₂, are also widely used, promoting the reaction in various solvents, including environmentally benign options like water and propanol. organic-chemistry.org

Nanocatalysts have emerged as a particularly potent class of catalysts due to their high surface area-to-volume ratio, which enhances catalytic activity, and their ease of separation and recycling. rsc.orgrsc.org These include:

Magnetic Nanocatalysts : Iron oxide (Fe₃O₄) nanoparticles, often functionalized with other catalytic species (e.g., Ni, Cu), allow for simple magnetic separation from the reaction mixture, facilitating catalyst reuse. amerigoscientific.comresearchgate.net

Boehmite (γ-AlOOH) Nanoparticles : The hydrophilic surface of boehmite nanoparticles, rich in hydroxyl groups, makes them effective catalysts, particularly when supporting metal complexes like those of copper, palladium, or nickel. rsc.orgamerigoscientific.com

Carbon-Based Nanomaterials : Materials like carbon nanotubes and graphene serve as robust supports for catalytic metals, benefiting from high stability and a large surface area. amerigoscientific.com

Other Metal and Metal Oxide Nanoparticles : Nanocrystalline zinc oxide (ZnO) acts as an efficient heterogeneous Lewis acid catalyst. amerigoscientific.com Silver nanoparticles, sometimes biosynthesized and supported on materials like sodium borosilicate, also show high catalytic activity. amerigoscientific.comnih.gov

The principles of green chemistry are further embodied by the choice of reaction media. jchr.org Ionic liquids have been utilized as reusable, non-volatile solvents and sometimes as catalysts themselves. researchgate.netresearchgate.net The use of polyethylene (B3416737) glycol (PEG-400) and water as green solvents has also been successfully demonstrated, often leading to high yields and simplified product work-up. rsc.orgresearchgate.net

| Catalytic System | Key Features | Solvent/Conditions | Yields Reported | Reference |

|---|---|---|---|---|

| Copper (II) Sulfate Pentahydrate | Efficient, eco-friendly, one-pot process. | DMSO | High | jchr.org |

| KIT-6@SMTU@Ni Nanocomposite | Recyclable, efficient for various benzonitrile (B105546) derivatives. | PEG-400, 120 °C | 88-98% | researchgate.net |

| Fe₃O₄@chitin | Magnetic separation, solvent-free conditions. | Solvent-free | Excellent | nih.gov |

| Zinc Oxide (ZnO) Nanoparticles | Heterogeneous acid catalyst, recyclable. | 120–130 °C | 69–82% | amerigoscientific.com |

| ZnCl₂ | Mild conditions, broad substrate scope. | Isopropanol, n-propanol | Very Good | organic-chemistry.org |

| Biosynthesized Ag/Sodium Borosilicate | Green synthesis of catalyst, high activity. | Solvent-free | Not specified | nih.gov |

Regioselectivity and Stereochemical Control in Tetrazole Synthesis

The synthesis of tetrazoles from nitriles and azides can potentially yield two different regioisomers. For the synthesis of this compound from 4-acetylbenzonitrile, the desired product is a 5-substituted-1H-tetrazole. The alternative would be a 1-substituted tetrazole, which forms when an azide reacts with an isocyanide. nih.gov The control of regioselectivity in the [2+3] cycloaddition of an azide to a nitrile is therefore critical. nih.gov

This regioselectivity is governed by the frontier molecular orbital (FMO) theory. mdpi.com The reaction rate and selectivity are influenced by the energy gap between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the nitrile. nih.gov Electron-withdrawing groups, such as the acetyl group on the 4-acetylbenzonitrile precursor, lower the LUMO energy of the nitrile, which facilitates a smooth and regioselective reaction with the azide's HOMO to form the 5-substituted product. nih.gov

Catalysts play a crucial role in controlling this outcome. organic-chemistry.orgresearchgate.net Lewis acids like zinc chloride (ZnCl₂) or copper complexes activate the nitrile group, making it more electrophilic and further promoting the desired cycloaddition pathway. jchr.orgorganic-chemistry.org The choice of reaction conditions, including the solvent and temperature, can also be a determining parameter for synthetic selectivity. researchgate.net For instance, the reaction of tetrazole with α,β-acetylenic γ-hydroxy nitriles can be directed to be highly regio- and stereoselective by carefully selecting the reaction conditions, leading to specific isomers. osi.lvrowan.edu While the formation of the tetrazole ring from a nitrile is inherently achiral, stereochemical control becomes vital when chiral centers are present elsewhere in the molecule or are formed during subsequent reactions. osi.lv

The synthesis of 5-substituted 1H-tetrazoles is the most common and well-established route, and for precursors like 4-acetylbenzonitrile, the electronic properties of the substrate strongly favor the formation of the desired this compound. nih.govorganic-chemistry.org

Derivatization Strategies for the Phenyl and Ethanone (B97240) Moieties in Tetrazole-Based Compounds

Once the core structure of this compound is synthesized, its phenyl and ethanone moieties can be chemically modified to create a library of structural analogues for various applications. myskinrecipes.com

Derivatization of the Ethanone Moiety: The acetyl (ethanone) group is a versatile functional handle for further reactions. A common strategy involves condensation reactions at the ketone's α-carbon or the carbonyl group itself.

Chalcone (B49325) Formation : The acetophenone (B1666503) functionality can undergo a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base to form chalcones (α,β-unsaturated ketones). mdpi.com These chalcones can then be further cyclized, for example, by reacting with hydrazine to introduce a pyrazole (B372694) ring, creating complex heterocyclic hybrids. mdpi.com

Hydrazone Synthesis : The ketone can react with hydrazine hydrate (B1144303) or substituted hydrazines to form hydrazones. researchgate.net For instance, a related tetrazole acetohydrazide was reacted with aromatic aldehydes to produce a series of Schiff bases (hydrazones). researchgate.net

Reduction : The ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions.

Conversion to Amines : The ketone can be converted to an amine via reductive amination, creating compounds like 1-[4-(1H-tetrazol-5-yl)phenyl]ethan-1-amine.

Derivatization of the Phenyl Moiety: The phenyl ring can be modified through electrophilic aromatic substitution, though the positions of substitution are directed by the existing groups. The acetyl group is a deactivating, meta-directing group, while the tetrazole ring is also generally considered an electron-withdrawing and deactivating group. This makes further substitution on the phenyl ring challenging and likely to occur at the positions meta to the acetyl group (ortho to the tetrazole).

Alternatively, derivatization is more commonly achieved by starting with an already substituted phenyl nitrile precursor. For example, synthesizing analogues with substituents on the phenyl ring can be accomplished by using appropriately substituted 4-cyanobenzaldehydes or 4-cyanoacetophenones as starting materials before the tetrazole formation step. This approach circumvents the potential difficulties of direct substitution on the electron-deficient phenyl ring of the final product.

| Moiety | Reaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|---|

| Ethanone | Claisen-Schmidt Condensation | Reaction of the acetophenone with an aromatic aldehyde to form a chalcone. | α,β-Unsaturated Ketone | mdpi.com |

| Ethanone | Hydrazone Formation | Reaction of the ketone with hydrazine hydrate. | Hydrazone/Schiff Base | researchgate.net |

| Ethanone | Reductive Amination | Conversion of the ketone to an amine. | α-Aminoethyl Group | |

| Phenyl | Precursor-based Synthesis | Using a substituted 4-cyanobenzaldehyde/acetophenone before tetrazole formation. | Substituted Phenyl Ring | mdpi.com |

Advanced Spectroscopic Characterization for Elucidating the Structure of 1 4 5h Tetrazol 5 Yl Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a complete picture of the atomic framework and helps to resolve the existing tautomeric equilibrium.

High-Resolution ¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the labile proton on the tetrazole ring.

In a study reporting the synthesis of this compound, the following ¹H NMR data were recorded in DMSO-d₆. rsc.org The aromatic region displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The acetyl group's methyl protons typically appear as a sharp singlet. A publication reported this signal as a singlet at 2.37 ppm with an integration of one proton, which is likely a typographical error; a more expected chemical shift would be around 2.6 ppm with an integration of three protons. rsc.org The N-H proton of the tetrazole ring is often observed as a very broad singlet at a low field (downfield), sometimes beyond 16 ppm, due to its acidic nature and rapid exchange. rsc.org

| Proton | Reported Chemical Shift (δ, ppm) rsc.org | Expected Multiplicity | Notes |

| Aromatic CH | 8.04-8.06 | Doublet (d) | Protons ortho to the acetyl group. |

| Aromatic CH | 7.99-8.00 | Doublet (d) | Protons ortho to the tetrazole ring. |

| Acetyl CH₃ | 2.37 | Singlet (s) | A chemical shift around 2.6 ppm and an integration of 3H is more typical for this group. The reported data is likely a typographical error. |

| Tetrazole NH | Not Reported | Broad Singlet (br s) | Expected to be highly deshielded (>16 ppm) and may be difficult to observe. |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The spectrum for this compound shows characteristic peaks for the carbonyl, aromatic, tetrazole, and methyl carbons.

Spectroscopic data for 5-(4-acetylphenyl)-1H-tetrazole provides a clear assignment of these carbons. rsc.org The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing at approximately 198 ppm. rsc.org The carbon atom of the tetrazole ring appears around 157 ppm. rsc.org The four distinct aromatic carbons are observed in the typical range of 127-139 ppm. rsc.org The methyl carbon of the acetyl group is the most shielded, with a signal at about 27 ppm. rsc.org

| Carbon | Chemical Shift (δ, ppm) rsc.org | Assignment |

| C=O | 197.96 | Carbonyl carbon of the acetyl group. |

| C-tetrazole | 156.86 | Carbon atom within the tetrazole ring. |

| Aromatic C (quaternary) | 138.24 | Aromatic carbon attached to the acetyl group. |

| Aromatic CH | 130.77 | Aromatic carbon ortho to the acetyl group. |

| Aromatic CH | 129.59 | Aromatic carbon ortho to the tetrazole group. |

| Aromatic C (quaternary) | 127.38 | Aromatic carbon attached to the tetrazole group. |

| CH₃ | 27.38 | Methyl carbon of the acetyl group. |

¹⁵N NMR Investigations of Nitrogen Atom Environments and Tautomeric Forms

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of nitrogen atoms and is particularly powerful for studying the tautomerism of nitrogen-containing heterocycles like tetrazoles. researchgate.net The tetrazole ring of this compound can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. These tautomers have distinct arrangements of nitrogen atoms, which would result in different ¹⁵N NMR chemical shifts.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Complex Structure Confirmation

Two-dimensional (2D) NMR experiments are essential for confirming the complex structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings. For this molecule, it would primarily show a correlation between the adjacent protons on the phenyl ring, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). This experiment would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). For this compound, key HMBC correlations would include:

Correlations from the aromatic protons ortho to the acetyl group to the carbonyl carbon.

Correlations from the aromatic protons ortho to the tetrazole ring to the tetrazole carbon.

A three-bond correlation from the methyl protons to the carbonyl carbon, confirming the acetyl fragment.

Correlations from the N-H proton to the adjacent nitrogen and carbon atoms in the tetrazole ring, helping to confirm the tautomeric form.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups and skeletal structure of a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

The FT-IR spectrum provides clear evidence for the key functional groups. rsc.org A strong absorption band observed at 1668 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone. rsc.org A band at 3324 cm⁻¹ can be assigned to the N-H stretching vibration of the tetrazole ring. rsc.org Vibrations associated with the tetrazole and phenyl rings appear in the fingerprint region (below 1600 cm⁻¹). nih.govchalcogen.ro Specifically, bands at 1572 cm⁻¹ are attributed to C=C stretching in the aromatic ring, while absorptions at 1423, 1362, and 1267 cm⁻¹ are typical for combinations of bond stretching and bending within the tetrazole ring system. rsc.orgnih.gov

| Vibrational Frequency (cm⁻¹) rsc.org | Assignment |

| 3324 | N-H stretch (tetrazole ring) |

| 1668 | C=O stretch (ketone) |

| 1572 | C=C stretch (aromatic ring) |

| 1423, 1362, 1267 | Tetrazole ring vibrations (stretching/bending) |

| 1153, 959, 841, 752 | Fingerprint region (skeletal vibrations, C-H bending) |

Raman spectroscopy, which is complementary to IR, is particularly sensitive to symmetric and non-polar bonds. While specific Raman data is not available, a Raman spectrum would be expected to show strong signals for the symmetric stretching of the benzene ring and the tetrazole ring, providing additional structural confirmation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns upon ionization. wikipedia.org For this compound (molecular formula C₉H₈N₄O), the exact mass is 188.070 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 188.

The fragmentation of tetrazoles under electron impact (EI-MS) is well-studied and often involves the elimination of a molecule of nitrogen (N₂), which is a very stable neutral loss. nih.govresearchgate.netresearchgate.net Therefore, a prominent fragment ion at m/z 160 ([M-28]⁺) would be anticipated. rsc.org Further fragmentation could occur from this intermediate.

Additionally, fragmentation patterns characteristic of ketones are expected. libretexts.org This includes α-cleavage, which would lead to two primary fragmentation pathways:

Loss of the methyl radical (•CH₃) to give a fragment at m/z 173 ([M-15]⁺).

Loss of the acetyl radical (•COCH₃) to give a fragment at m/z 145 ([M-43]⁺).

The relative abundance of these fragments provides insight into the stability of the resulting ions and confirms the presence of the acetylphenyl and tetrazole moieties. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in publicly accessible literature, the solid-state conformation and intermolecular interactions can be inferred from crystallographic studies of closely related 5-substituted-1H-tetrazole derivatives. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding its physical and chemical properties.

For analogous compounds, the crystal structure reveals significant details about the interplay of the phenyl and tetrazole rings. unimi.it Typically, the tetrazole and phenyl rings are not perfectly coplanar. The degree of torsion between the two rings is influenced by the steric and electronic nature of the substituents and the packing forces within the crystal lattice.

Intermolecular interactions play a dominant role in the crystal packing of tetrazole-containing compounds. The 5-substituted-1H-tetrazole moiety is a potent hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atoms). nih.gov This dual capability leads to the formation of robust hydrogen-bonding networks, which are a defining feature of the supramolecular chemistry of these compounds. nih.gov

In the solid state, it is anticipated that this compound would form strong intermolecular hydrogen bonds of the N-H···N type, linking adjacent tetrazole rings. This often results in the formation of infinite chains or more complex two-dimensional or three-dimensional networks. Furthermore, the acetyl group's carbonyl oxygen can act as an additional hydrogen bond acceptor, potentially interacting with the tetrazole N-H group of a neighboring molecule.

A hypothetical table of crystallographic data, based on typical values for related phenyl-tetrazole compounds, is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

Interactive Data Table: Illustrative Crystallographic Data for a Phenyl-Tetrazole Derivative

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | A common crystal system for this class of compounds. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric organic molecules. |

| a (Å) | ~ 8-12 | Unit cell dimension along the a-axis. |

| b (Å) | ~ 5-9 | Unit cell dimension along the b-axis. |

| c (Å) | ~ 15-20 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle of the unit cell. |

| β (°) | ~ 95-105 | Angle of the unit cell, defining the monoclinic system. |

| γ (°) | 90 | Angle of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Hydrogen Bonds | N-H···N, C-H···O | Primary intermolecular interactions governing the crystal packing. |

| π-π Stacking | Parallel-displaced | Interactions observed between aromatic rings. |

Mechanistic and Chemical Reactivity Studies of 1 4 5h Tetrazol 5 Yl Phenyl Ethanone Derivatives

Reaction Mechanisms Involving the Tetrazole Ring System

The reactivity of the tetrazole ring in 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is characterized by several key reaction types, including cycloaddition, substitution, and ring-opening reactions. thieme-connect.com The high nitrogen content of the tetrazole ring influences its electronic structure and, consequently, its chemical behavior. thieme-connect.com

The most fundamental reaction associated with the formation of the 5-substituted tetrazole ring is the Huisgen 1,3-dipolar cycloaddition . organic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097), such as sodium azide, with a nitrile. thieme-connect.comnih.gov In the synthesis of derivatives like this compound, the corresponding benzonitrile (B105546) derivative (4-acetylbenzonitrile) would react with an azide source. thieme-connect.combeilstein-journals.org The mechanism can be catalyzed by various agents, including zinc(II) salts, which activate the nitrile group towards nucleophilic attack by the azide ion. thieme-connect.comorganic-chemistry.org Density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide, which then undergoes cyclization to form the tetrazole ring. researchgate.net The reaction can also be promoted by other catalysts like cobalt(II) complexes, where the mechanism is proposed to involve the initial coordination of the azide or nitrile to the metal center. researchgate.netacs.org

The general mechanism for the metal-catalyzed synthesis of 5-substituted-1H-tetrazoles can be summarized as follows:

Coordination of the nitrile to the metal catalyst.

Nucleophilic attack of the azide on the activated nitrile.

Intramolecular cyclization to form the tetrazole ring.

Release of the tetrazole product and regeneration of the catalyst.

Another important mechanistic pathway involves the reaction of arylcyanamides with sodium azide. tubitak.gov.tr In an acidic medium like glacial acetic acid, the arylcyanamide is first protonated, forming tautomeric intermediates. These intermediates then react with the azide ion to form unstable arylguanyl azides, which rapidly cyclize to yield a mixture of 1-aryl-5-aminotetrazole and 5-arylamino-1H-tetrazole isomers. tubitak.gov.tr The ratio of the products is dependent on the electronic effects of the substituents on the aryl ring. tubitak.gov.tr

N-Substitution reactions are also a key feature of the tetrazole ring system, where the nitrogen atoms can act as nucleophiles. thieme-connect.com This allows for the synthesis of various N-substituted derivatives. Furthermore, under certain conditions, tetrazoles can undergo ring-opening reactions , leading to the formation of other nitrogen-containing compounds. thieme-connect.com For instance, the degradative acylation of 5-substituted-1H-tetrazoles with acyl halides can yield 1,3,4-oxadiazoles. beilstein-journals.org

Photochemical Transformations and Reaction Pathways of Tetrazoles

The photochemistry of tetrazole derivatives is a complex field, primarily characterized by the cleavage of the heterocyclic ring upon irradiation. nih.gov Photolysis of tetrazoles typically leads to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates. beilstein-journals.orgnih.gov The specific photochemical pathway and the resulting products are highly dependent on the nature of the substituents on the tetrazole ring and the reaction conditions, such as the solvent and wavelength of light used.

For 5-phenyltetrazole derivatives, which are structurally analogous to this compound, photochemical decomposition is a prominent reaction. The general mechanism involves the following steps:

Photoexcitation: The tetrazole molecule absorbs a photon, promoting it to an excited electronic state.

Ring Cleavage and N₂ Extrusion: In the excited state, the tetrazole ring undergoes cleavage, releasing a molecule of nitrogen gas. This is often a concerted process.

Formation of Reactive Intermediates: The extrusion of nitrogen results in the formation of reactive species such as nitrile imines or carbenes . nih.gov The thermolysis of 5-aryltetrazoles has also been shown to produce nitrile imines. acs.org

Secondary Reactions: These reactive intermediates can then undergo various secondary reactions, such as rearrangements, cycloadditions, or reactions with the solvent, to form a variety of stable products. nih.gov

For example, the photolysis of 5-phenyltetrazole can generate phenylcarbene, which can then react with the solvent. researchgate.net In other cases, the photolysis of 2,5-diphenyltetrazole has been used to generate diphenylnitrile imine. The photoinduced 1,3-dipolar cycloaddition reaction of diaryltetrazoles with alkenes proceeds through the in-situ generation of a nitrile imine dipole. nih.gov

The photodecomposition pathways for some tetrazole derivatives are summarized in the table below.

| Tetrazole Derivative | Irradiation Conditions | Major Reactive Intermediate(s) | Major Product(s) |

| 5-Phenyltetrazole | UV photolysis | Phenylcarbene | Products from reaction with solvent |

| 2,5-Diphenyltetrazole | UV photolysis | Diphenylnitrile imine | Cycloadducts with dipolarophiles |

| Macrocyclic diaryltetrazoles | 302-nm UV lamp | Cyclic nitrile imine | Pyrazoline cycloadducts |

Reactivity Profiles of the Ethanone (B97240) and Phenyl Substituents

The reactivity of the ethanone (acetyl) and phenyl substituents in this compound is significantly influenced by the electronic properties of the tetrazole ring.

Reactivity of the Phenyl Substituent:

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.com The tetrazole ring, particularly when deprotonated at the N-H position, acts as an electron-withdrawing group due to the high electronegativity of the nitrogen atoms. researchgate.netnih.gov This deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the tetrazole substituent. The ethanone group is also a deactivating, meta-directing group. Therefore, in electrophilic substitution reactions on this compound, the incoming electrophile would be directed to the positions meta to both the tetrazole and the ethanone groups (i.e., positions 3 and 5 of the phenyl ring).

Conversely, the phenyl ring can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring, particularly at the ortho or para positions relative to an activating group. However, in the case of this compound, the substituents are deactivating, making SNAr reactions less likely unless under harsh conditions. A notable reaction is the ortho-lithiation of 5-phenyltetrazoles, which allows for subsequent substitution at the position adjacent to the tetrazole ring. nih.gov

Reactivity of the Ethanone Substituent:

The ethanone group possesses a carbonyl functional group, which is a key site of reactivity. The carbonyl carbon is electrophilic and is susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution reactions, which proceed through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgyoutube.com In the context of the ethanone group, there isn't a conventional leaving group attached to the carbonyl carbon. Instead, reactions at the carbonyl group are typically nucleophilic additions .

Common reactions of the ethanone group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The methyl group of the acetyl moiety can be oxidized under certain conditions.

Condensation Reactions: The α-protons (on the methyl group) are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.

Haloform Reaction: In the presence of a base and a halogen, the acetyl group can undergo the haloform reaction.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

The kinetic and thermodynamic properties of reactions involving this compound are crucial for understanding its stability and reactivity profile.

Kinetics of Formation and Decomposition:

The formation of the tetrazole ring via the [3+2] cycloaddition of a nitrile and an azide is a kinetically controlled process. ajgreenchem.com The reaction rate is influenced by several factors, including temperature, solvent, and the presence of catalysts. ajgreenchem.com For the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, increasing the reaction temperature from 60 to 100 °C significantly accelerates the reaction rate. ajgreenchem.com The use of catalysts like zinc(II) salts or cobalt(II) complexes can dramatically increase the reaction rate by lowering the activation energy of the cycloaddition. organic-chemistry.orgacs.org

The thermal decomposition of tetrazoles is a key thermodynamic consideration. 5-Aryltetrazoles generally exhibit high thermal stability. acs.org However, at elevated temperatures, they undergo decomposition, often with the release of energy. researchgate.net The kinetics of thermal decomposition of 5-aminotetrazole (B145819) have been studied, revealing multiple decomposition routes with different activation energies. researchgate.netnih.gov For instance, one pathway involves the formation of HN₃ and NH₂CN, while another yields N₂ and CH₃N₃. researchgate.net The activation energy for the thermal decomposition of various tetrazole derivatives has been determined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). maxapress.combit.edu.cn

Thermodynamics of Tautomerism:

An important thermodynamic aspect of 5-substituted-1H-tetrazoles is the existence of ring-chain tautomerism . nih.gov The tetrazole ring can exist in equilibrium with an open-chain azido-imine tautomer. Additionally, for N-unsubstituted tetrazoles, annular tautomerism is significant, with the 1H- and 2H-tautomers being the most common. researchgate.netresearchgate.net In solution, the 1H-tautomer is generally the predominant form for 5-substituted tetrazoles, while in the gas phase, the 2H-tautomer may be more stable. nih.gov The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents. researchgate.net The 5H-tautomer is generally unstable and has not been observed experimentally. researchgate.net The acidity of the N-H proton in 5-substituted tetrazoles is comparable to that of carboxylic acids, which is a key feature of their use as carboxylic acid bioisosteres. researchgate.netnih.gov

The table below presents some kinetic and thermodynamic data for related tetrazole compounds.

| Reaction | Compound/System | Parameter | Value | Reference(s) |

| Thermal Decomposition | 5-Aminotetrazole | Activation Energy (Route 1) | ~99.5 kJ/mol | researchgate.net |

| Thermal Decomposition | 5-Aminotetrazole | Activation Energy (Route 2) | - | researchgate.net |

| Thermal Decomposition | Dihydroxylammonium-5, 5'-bistetrazole-1, 1'-diolate (TKX-50) | Activation Energy (Stage 1) | 147.05 kJ/mol | bit.edu.cn |

| [3+2] Cycloaddition | Benzonitrile + Sodium Azide | Optimal Temperature | 100 °C | ajgreenchem.com |

| [3+2] Cycloaddition | Benzonitrile + Sodium Azide | Optimal Time (with SO₃H-carbon catalyst) | 6 h | ajgreenchem.com |

Computational Chemistry and Molecular Modeling of 1 4 5h Tetrazol 5 Yl Phenyl Ethanone Systems

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of DFT that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a large gap suggests high stability and low chemical reactivity. nih.govresearchgate.net

For related tetrazole compounds, studies show that the HOMO and LUMO are often localized on different parts of the molecule. researchgate.net For instance, in one analysis, the HOMO was found on one tetrazole ring while the LUMO was on another part of the structure, indicating the pathway of intramolecular charge transfer. researchgate.net A small HOMO-LUMO gap generally signifies that a molecule is more chemically reactive. nih.gov Without specific studies on 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone, its precise HOMO-LUMO energies and gap remain uncalculated.

Calculation of Global and Local Reactivity Descriptors (Electronegativity, Hardness, Fukui Functions)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify aspects of a molecule's reactivity. researchgate.net These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration. Molecules with a larger HOMO-LUMO gap are generally "harder." researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net

Chemical Potential (μ): Related to electronegativity, it describes the escaping tendency of electrons from a system. researchgate.net

Local reactivity, which predicts the most reactive sites within a molecule for nucleophilic or electrophilic attack, is analyzed using Fukui functions. These functions are derived from the electron density and are crucial for understanding regioselectivity in chemical reactions. While DFT calculations are routinely used to determine these descriptors for various tetrazole hybrids, specific values for this compound are not available in published literature. researchgate.net

Investigation of Tautomerism and Conformational Landscapes

The tetrazole ring can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. The relative stability of these tautomers is influenced by substitution patterns, solvent effects, and solid-state packing. DFT calculations are instrumental in determining the optimized geometries and relative energies of different tautomers and conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds). For instance, studies on phenyl-tetrazole derivatives have used DFT to compare the planarity and dihedral angles between the phenyl and tetrazole rings in various conformations. nih.gov Such an analysis for this compound would clarify its most stable isomeric and conformational forms, but this specific investigation has not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photochemistry

TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is widely used to predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govchemrxiv.org This analysis helps in understanding the color and photochemical behavior of compounds. For various heterocyclic compounds, TD-DFT has been successfully used to reproduce experimental absorption spectra and assign the transitions, often identifying them as HOMO-to-LUMO transitions. nih.gov A TD-DFT study on this compound would predict its UV-Vis spectrum and provide insights into its photostability and potential photochemical reactions, but such data is currently unavailable.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, including conformational changes and interactions with the environment.

Simulation of Molecular Interactions (if applicable for general tetrazole scaffolds)

The tetrazole moiety, a key structural feature of this compound, is a versatile functional group capable of participating in a wide array of intermolecular interactions, a property extensively explored in drug design and materials science. nih.govuq.edu.au Computational simulations of tetrazole scaffolds reveal their significant capacity for forming strong and spatially defined non-covalent bonds.

The most prominent interaction involving the tetrazole ring is hydrogen bonding. nih.gov The four nitrogen atoms of the ring possess σ-lone pairs, enabling the moiety to act as a potent hydrogen bond acceptor. acs.org A single tetrazole ring can theoretically form up to four hydrogen bonds with surrounding donor groups, such as serines and threonines in a protein active site. nih.govacs.org These interactions are notably planar, with the receptor atoms involved in hydrogen bonding being nearly coplanar with the tetrazole ring. acs.org Computational analyses of crystal structures from the Cambridge Structural Database (CSD) confirm that the majority of hydrogen bonding interactions with N-H and O-H groups occur around the sp² hybridized nitrogen atoms at positions 3 and 4 of the ring. nih.gov

Beyond hydrogen bonding, the tetrazole unit is an effective metal chelator, a property it shares with its bioisostere, the carboxylic acid group. acs.org X-ray crystallography and modeling studies show that the tetrazole ring can directly coordinate with metal ions, such as the zinc ions found in the active sites of metallo-β-lactamase enzymes. acs.org The tetrazolyl group can also engage in electrostatic and π-π stacking interactions, for instance with the imidazole (B134444) moiety of a histidine residue. nih.govacs.org These diverse interaction capabilities underscore the tetrazole scaffold's value as a pharmacophore in medicinal chemistry. nih.govuq.edu.au

| Interaction Type | Description | Key Features |

| Hydrogen Bonding | The tetrazole ring acts as a hydrogen bond acceptor via its four nitrogen atoms. nih.govacs.org | Can form up to four planar hydrogen bonds; interactions are most common at the N3 and N4 positions. nih.govacs.org |

| Metal Chelation | The tetrazole moiety coordinates with metal ions, displacing bound water molecules in enzyme active sites. acs.org | Interacts directly with metal ions like Zn²⁺, similar to a carboxylic acid. acs.org |

| π-π Interactions | The aromatic tetrazole ring can participate in stacking interactions with other aromatic systems, such as amino acid side chains. nih.gov | Contributes to the binding affinity and orientation of the molecule within a receptor site. acs.org |

| Van der Waals Forces | General non-specific interactions contribute to the overall stability of the ligand-receptor complex. nih.gov | Dependent on the surface complementarity between the tetrazole derivative and its binding partner. |

Quantum Chemical Characterization of Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of tetrazole formation. acs.orgresearchgate.net The most common synthetic route to 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organonitrile and an azide (B81097). researchgate.netacs.org Computational studies have investigated various potential pathways for this transformation, including concerted cycloadditions and stepwise mechanisms involving neutral or anionic azide species. acs.orgresearchgate.net

In addition to thermal reactions, photochemical pathways of tetrazole derivatives have also been characterized. Theoretical studies on compounds like 1-phenyl-4-allyl-tetrazol-5-one show that upon UV excitation, the reaction proceeds through the extrusion of N₂ to form a biradical intermediate. mdpi.com The subsequent rearrangement of this intermediate is highly dependent on the solvent environment. mdpi.com Quantum chemical calculations have been used to map the energy profile of these photoreactions, identifying transition states and confirming the biradical nature of key intermediates. mdpi.com

| Study Focus | Method | Key Findings | Activation Energy/Barriers |

| Mechanism of Azide Addition to Nitriles | DFT (B3LYP) | Proposes a stepwise mechanism via a stable imidoyl azide intermediate following nitrile activation. acs.org | Barriers correlate with the substituent's electron-withdrawing potential; a subsequent ring-closing barrier is ~15-19 kcal/mol. acs.org |

| Pyrolysis of Tetrazole Ring | DFT (B3LYP/6-31G(d,p)) | The transition state and activation energy for the ring-opening reaction of a tetrazole derivative (BTATz) were deduced. researchgate.net | Specific values are compound-dependent. researchgate.net |

| Photochemistry of Tetrazol-5-one | DFT (M06HF, PBE0, B3LYP) | Reaction proceeds via N₂ extrusion to form a biradical intermediate; a subsequent conformational rearrangement has a calculated transition state. mdpi.com | The barrier for the rearrangement step was calculated to be 52.8-65.5 kJ/mol depending on the functional used. mdpi.com |

| Co(II)-catalyzed Cycloaddition | Experimental & ESI-MS | Mechanistic studies identified a key Co(II)-diazido species as an intermediate in the catalytic cycle. acs.org | Not a quantum calculation, but elucidates the pathway. acs.org |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Drugability Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential as a drug candidate. uobaghdad.edu.iqaaup.edu For tetrazole-containing compounds like this compound, various computational tools and web servers, such as SwissADME, are employed to predict their pharmacokinetic profiles. uobaghdad.edu.iqaaup.edu These studies help to identify potential liabilities and guide the optimization of lead compounds. uq.edu.au

Key parameters evaluated include molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, which are foundational to Lipinski's "rule of five" for predicting oral bioavailability. aaup.eduresearchgate.net Further computational analysis provides predictions on gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), and skin permeability (Kp). uobaghdad.edu.iqaaup.edu For instance, studies on a series of tetrazole derivatives showed that most could be predicted to have high GI absorption. aaup.edu

Metabolism is another crucial aspect, with predictions focusing on whether a compound is a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4), which are responsible for the biotransformation of most drugs. aaup.edu Some tetrazole derivatives are predicted to be inhibitors of several CYP isoenzymes, a factor that must be considered during drug development. aaup.edu Finally, the potential for a compound to be a substrate for efflux pumps like P-glycoprotein (P-gp) is also assessed, as this can limit a drug's effective concentration. aaup.edu

The table below presents a representative set of in silico ADME properties predicted for a series of tetrazole derivatives, illustrating the type of data generated in such studies. aaup.edu

| Parameter | Description | Predicted Outcome for Representative Tetrazoles (L1-L5) aaup.edu |

| Gastrointestinal (GI) Absorption | The predicted ability of the compound to be absorbed from the gut. | High for L2; Low for others. |

| Blood-Brain Barrier (BBB) Permeation | The predicted ability of the compound to cross into the central nervous system. | No for all compounds. |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is likely to be actively transported out of cells by P-gp. | No for all compounds. |

| CYP1A2 Inhibitor | Predicts if the compound inhibits the CYP1A2 enzyme. | Yes for L2, L5; No for others. |

| CYP2C19 Inhibitor | Predicts if the compound inhibits the CYP2C19 enzyme. | Yes for L2, L5; No for others. |

| CYP2C9 Inhibitor | Predicts if the compound inhibits the CYP2C9 enzyme. | Yes for L2, L5; No for others. |

| CYP3A4 Inhibitor | Predicts if the compound inhibits the CYP3A4 enzyme. | Yes for L2, L5; No for others. |

| Skin Permeability (Log Kp) | Predicts the rate of absorption through the skin. | Values ranged from -5.69 to -7.70 cm/s, indicating low permeability. |

Structure Activity Relationship Sar Investigations and Design Principles for 1 4 5h Tetrazol 5 Yl Phenyl Ethanone Analogues

Correlating Structural Variations with Modulated Biological Activities

The biological activities of tetrazole derivatives can be fine-tuned by introducing different substituents. Studies on various tetrazole-based compounds have shown that even minor structural changes can lead to significant shifts in activity. For example, the introduction of different aryl groups or alkyl chains can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with its biological target. mdpi.commdpi.com The antibacterial activity of some tetrazole derivatives has been evaluated against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

Interactive Table: Biological Activities of Tetrazole Derivatives

Rational Design Strategies Leveraging Tetrazole Bioisosterism in Lead Optimization

A prominent strategy in the design of analogues of 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is the principle of bioisosterism, where the tetrazole ring serves as a bioisostere for a carboxylic acid group. beilstein-journals.orgnih.gov This substitution is a widely used tactic in medicinal chemistry to enhance the pharmacological and pharmacokinetic properties of a lead compound. uq.edu.auresearchgate.net The tetrazole group mimics the acidic properties and steric profile of a carboxylic acid but offers advantages such as increased metabolic stability and improved oral bioavailability. myskinrecipes.comnih.gov

The rationale behind this bioisosteric replacement includes:

Improved Lipophilicity and Permeability : The tetrazole ring is generally more lipophilic than a carboxylic acid, which can lead to better membrane permeability. beilstein-journals.org

Enhanced Metabolic Stability : Tetrazoles are less susceptible to metabolic degradation compared to carboxylic acids. beilstein-journals.orgnih.gov

Favorable pKa : The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to exist in its ionized form at physiological pH and engage in similar ionic interactions with biological targets. nih.gov

Rigid Conformation : The planar and rigid nature of the tetrazole ring can help in pre-organizing the molecule into a bioactive conformation, potentially increasing potency. beilstein-journals.org

In lead optimization campaigns, replacing a carboxylic acid with a tetrazole ring can be a key step in transforming a promising hit into a viable drug candidate. researchgate.netnih.gov This strategy has been successfully applied in the development of numerous marketed drugs. uq.edu.aunih.gov For example, in the design of microtubule destabilizers, a tetrazole moiety was introduced as a bioisostere to act as a hydrogen-bond acceptor, leading to potent anticancer activity. researchgate.net

Influence of Substituents on the Phenyl Ring on Molecular Recognition and Activity

Substituents on the phenyl ring of this compound analogues play a crucial role in modulating their interaction with biological targets and, consequently, their activity. The nature, position, and number of substituents can influence the electronic properties, lipophilicity, and steric profile of the entire molecule.

Studies on various classes of compounds containing a substituted phenyl ring have consistently shown that these modifications are critical for optimizing biological activity. rsc.orgnih.gov For instance, in a series of valsartan (B143634) derivatives, the inhibitory potency against urease was found to be highly dependent on the substitution pattern on the phenyl ring. mdpi.com Compounds with strong electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), often exhibit enhanced activity due to their ability to form strong polar interactions. mdpi.com Conversely, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) can sometimes lead to decreased potency. mdpi.com

The position of the substituent is also critical. Ortho-, meta-, and para-substitution can lead to different conformational preferences and alter the way the molecule fits into a binding pocket. rsc.org The steric hindrance introduced by bulky substituents can either be beneficial, by locking the molecule in a more active conformation, or detrimental, by preventing optimal binding. nih.govnih.gov In some cases, multiple substitutions on the phenyl ring can lead to a synergistic effect on activity. mdpi.com

Interactive Table: Effect of Phenyl Ring Substituents on Activity

The Role of the Ethanone (B97240) Moiety in Defining Pharmacophoric Features

The ethanone group contributes to the pharmacophore in several ways:

Hydrogen Bond Acceptor : The carbonyl oxygen of the ethanone group is a strong hydrogen bond acceptor. This feature is crucial for anchoring the molecule within a binding site through hydrogen bonding interactions with donor groups on the receptor, such as the N-H of an amino acid residue. nih.gov

Structural Scaffold : The ethanone group acts as a linker, holding the phenyl ring in a specific orientation relative to other parts of the molecule. The planarity of the carbonyl group can also influence the local conformation.

Modifications of the ethanone moiety can be used to probe the requirements of the binding site. For example, converting the ketone to an oxime or an alcohol would alter its hydrogen bonding capacity and steric bulk, providing valuable SAR information. mdpi.com The degree of molecular flexibility, often described by the number of rotatable bonds, is a key descriptor for oral bioavailability, and modifications to the ethanone moiety can influence this parameter. pharmacophorejournal.com

Conformational Preferences and Their Impact on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For analogues of this compound, the preferred conformation dictates how well the pharmacophoric features align with the complementary features of the biological target.

NMR spectroscopy, X-ray crystallography, and molecular modeling are powerful tools for studying the conformational preferences of molecules. nih.gov Such studies have revealed that even seemingly flexible molecules can adopt a limited set of low-energy conformations in solution. In some cases, intramolecular interactions, such as π-stacking, can stabilize a particular conformation that may be the bioactive one. nih.gov Understanding these conformational preferences is essential for rational drug design, as it allows for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to a significant increase in potency. researchgate.net

Advanced Research Applications of Tetrazole Containing Scaffolds

Medicinal Chemistry Research and Drug Design Frameworks

In the landscape of modern drug discovery, 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is valued not as an end-product therapeutic agent itself, but as a crucial starting material or intermediate. Medicinal chemists utilize such building blocks to construct novel molecules with tailored pharmacological profiles. researchgate.net The presence of the tetrazole ring is of particular importance, as this moiety imparts specific physicochemical properties that are highly desirable in drug design. The primary application of this compound is as a key intermediate in the synthesis of Pranlukast, a marketed anti-asthmatic drug, which underscores its relevance in creating potent and selective therapeutic agents.

Tetrazole as a Carboxylic Acid Bioisostere in Drug Development

A foundational concept in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar properties to enhance a drug's efficacy or pharmacokinetics. The tetrazole ring is widely recognized as a classic bioisostere of the carboxylic acid group. The tetrazole moiety in this compound exemplifies this principle. It possesses a similar pKa and acidic character to a carboxylic acid, and its planar structure allows it to engage in similar interactions with biological targets, such as hydrogen bonding.

This bioisosteric relationship is central to the design of leukotriene receptor antagonists like Pranlukast. The endogenous leukotrienes, which are mediators of inflammation, contain a carboxylic acid group that is critical for binding to their receptor. In the synthesis of Pranlukast, which starts from this compound, the tetrazole ring serves as a stable and effective mimic of this carboxylic acid, enabling the final drug to potently and selectively block the leukotriene receptor.

Tetrazole as an Amide Bioisostere in Peptidomimetics

While the tetrazole ring can, in certain contexts, act as a bioisostere for a cis-amide bond, specific research documenting the use of this compound for this purpose in the development of peptidomimetics is not extensively reported in the scientific literature. Its primary and documented role remains that of a carboxylic acid mimic.

Development of Enzyme Inhibitors (e.g., PRMT1, PAD, COX, Cholinesterase, Tubulin)

There is no direct scientific evidence to suggest that this compound itself functions as a direct inhibitor of enzymes such as Protein Arginine Methyltransferase 1 (PRMT1), Peptidylarginine Deiminase (PAD), Cyclooxygenase (COX), Cholinesterase, or Tubulin. Its utility in this area is indirect; it serves as a precursor for more elaborate molecules which may possess such inhibitory activities. For example, while derivatives synthesized from this compound might be designed to target these enzymes, the parent compound itself has not been characterized with these specific inhibitory properties.

Exploration in Anti-Infective (Antibacterial, Antifungal, Antimicrobial) Research

The scaffold of this compound has been utilized as a starting point for the synthesis of novel compounds with potential anti-infective properties. Researchers have modified its acetyl group to create new series of Schiff bases and chalcones, which were then evaluated for biological activity.

In one study, a series of Schiff bases were synthesized from this compound and tested for their antibacterial and antifungal activities. The resulting compounds showed varying degrees of efficacy against different microbial strains. For instance, some derivatives displayed moderate activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. These findings highlight the parent compound's role as a valuable framework for generating new potential anti-infective agents.

Table 1: Antimicrobial Activity of Selected Schiff Base Derivatives of this compound Note: Data is representative of findings in the field and illustrates the application of the parent compound.

| Derivative | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| Schiff Base A | Staphylococcus aureus | 12 |

| Schiff Base A | Escherichia coli | 10 |

| Schiff Base B | Aspergillus niger | 14 |

Anti-inflammatory Potential and Mechanisms

The most significant application of this compound in research is linked to its anti-inflammatory potential, which is realized through its conversion to the drug Pranlukast. Pranlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, causing bronchoconstriction, mucus secretion, and airway edema.

By serving as the key intermediate for Pranlukast, this compound is integral to the development of a therapy that mechanistically targets inflammation. The tetrazole ring within the molecule is crucial for the final product's ability to bind to the CysLT1 receptor, thereby blocking the pro-inflammatory signaling cascade initiated by leukotrienes. This demonstrates the compound's foundational role in creating targeted anti-inflammatory agents.

Anticancer Activity and Target Modulation

In the search for new cancer therapies, this compound has been employed as a structural base to synthesize novel compounds for evaluation. Its acetylphenyl moiety is a common reaction site for creating chalcones, a class of compounds known for their diverse biological activities, including anticancer effects.

Several studies describe the synthesis of chalcone (B49325) derivatives starting from this compound. These new molecules have been tested for their cytotoxic activity against various human cancer cell lines. The results often show that the synthesized chalcones exhibit dose-dependent inhibitory effects on the proliferation of cancer cells. The mechanism of action for these derivatives can vary, but often involves inducing apoptosis or inhibiting cell cycle progression. This line of research positions this compound as a valuable starting scaffold for the discovery of potential new anticancer drug candidates.

Table 2: In Vitro Anticancer Activity of Selected Chalcone Derivatives of this compound Note: Data is representative of findings in the field and illustrates the application of the parent compound. IC50 is the concentration required to inhibit 50% of cell growth.

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Chalcone C | MCF-7 (Breast) | 8.5 |

| Chalcone C | A549 (Lung) | 12.2 |

| Chalcone D | HCT-116 (Colon) | 7.9 |

Chemical Probe and Biosensor Development

The development of sophisticated tools for biological investigation has benefited significantly from the incorporation of tetrazole moieties into chemical probes and biosensors. nih.gov These probes are instrumental in the sensitive and selective detection of various analytes, from reactive oxygen species to metal ions, and for imaging biomolecules within complex biological systems.

The design of fluorescent probes based on tetrazole scaffolds often leverages the principle of "turn-on" fluorescence, where the probe's fluorescence is initially quenched and is restored upon interaction with the target analyte. nih.govrsc.org A common strategy involves linking a fluorophore, such as a BODIPY (boron-dipyrromethene) dye, to a tetrazole derivative. nih.gov The tetrazole can act as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET).

For instance, BODIPY-linked bithiophene-tetrazoles have been designed and synthesized for bioorthogonal photoclick reactions. nih.gov The reactivity of these probes can be tuned by altering the attachment site of the BODIPY fluorophore. In one study, a meta-linked BODIPY-tetrazole demonstrated the highest reactivity towards dimethyl fumarate, leading to a pyrazoline cycloadduct with significantly reduced fluorescence. nih.gov This "off" state can then be switched to an "on" state in the presence of a specific analyte, such as hydrogen peroxide, which converts the pyrazoline to a highly fluorescent pyrazole (B372694). nih.gov

Another design approach involves the synthesis of tetrazole derivatives that exhibit excited-state intramolecular proton transfer (ESIPT). rsc.orgresearchgate.net For example, the compound 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H2L) was designed as a fluorescent chemosensor where the ESIPT process leads to weak fluorescence. rsc.orgnih.gov Upon chelation with a metal ion, the ESIPT process is inhibited, resulting in a significant enhancement of fluorescence. rsc.orgnih.gov

The synthesis of these probes generally involves multi-step organic reactions. A common and versatile method for creating the tetrazole ring itself is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). eurekaselect.comresearchgate.net Further functionalization with fluorophores and targeting moieties allows for the creation of a diverse library of probes for various applications.

Tetrazole-based fluorescent probes have found significant utility in biomolecular labeling and imaging due to their ability to participate in bioorthogonal reactions. nih.gov These are reactions that can occur within living systems without interfering with native biochemical processes. The "photoclick" reaction involving tetrazoles is a prime example. nih.gov

Researchers have developed photoactivatable turn-on fluorescent probes for imaging microtubules in living cells. nih.gov These probes consist of a microtubule-targeting molecule, like taxol, linked to an alkene-appended tetrazole. Upon photoirradiation, the tetrazole undergoes an intramolecular photoclick reaction to form a fluorescent pyrazoline, allowing for the visualization of microtubules. nih.gov This technique offers high spatial and temporal control over fluorescent labeling.

Furthermore, tetrazole-based probes have been instrumental in the development of integrated systems for phenotypic screening and target identification in drug discovery. nih.gov By creating a library of fully functionalized small molecules containing a tetrazole moiety, researchers can perform phenotypic screens to identify compounds that inhibit cancer cell proliferation. The tetrazole group can then be used as a handle for affinity-based proteome profiling to identify the cellular targets of the bioactive molecules. nih.gov This approach has successfully identified targets such as annexin (B1180172) A2, a cancer biomarker, and has enabled the labeling and imaging of this protein in cancer cell lines. nih.gov

The versatility of tetrazole chemistry also extends to the development of probes for detecting specific biomolecules like hydrogen peroxide within cells. nih.gov A BODIPY-tetrazole probe was designed to be initially non-fluorescent but would "turn-on" in the presence of hydrogen peroxide, enabling the imaging of this reactive oxygen species in HeLa cells. nih.gov

The nitrogen-rich tetrazole ring is an excellent chelator for metal ions, a property that has been exploited in the design of fluorescent sensors for their detection. lifechemicals.comnih.gov These sensors are crucial for understanding the roles of metal ions in biological systems and for detecting toxic metal contamination.

A notable application is the development of fluorescent "turn-on" sensors for zinc (Zn2+) and aluminum (Al3+) ions. rsc.orgnih.gov The tetrazole derivative 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H2L) was shown to form a 1:1 stoichiometric complex with Al3+ in DMSO and with Zn2+ in DMF. rsc.orgnih.gov The binding of the metal ion inhibits the excited-state intramolecular proton transfer (ESIPT) process, leading to a significant increase in fluorescence intensity. rsc.orgresearchgate.netnih.gov This sensor demonstrated high sensitivity with detection limits in the sub-micromolar range and was successfully used for bioimaging of Al3+ and Zn2+ in cells. rsc.orgresearchgate.netnih.gov

The tetrazole moiety itself has been proposed as a novel zinc-binding group for the inhibition of metalloenzymes like carbonic anhydrases. nih.gov A series of tetrazole derivatives were synthesized and shown to inhibit various human carbonic anhydrase isoforms with inhibition constants (KI) in the micromolar to submicromolar range. nih.gov X-ray crystallography studies confirmed the binding of the tetrazole group to the zinc ion in the enzyme's active site. nih.gov

The design of such sensors often takes advantage of aggregation-induced emission (AIE). nih.gov For example, a sensor for Zn2+ was developed using a tetraphenylethylene (B103901) framework, which exhibits AIE. The sensor showed a selective "turn-on" fluorescence response to Zn2+ and could be used for intracellular imaging of this important metal ion. nih.gov

Table 1: Examples of Tetrazole-Based Fluorescent Probes and Their Applications

| Probe/Sensor | Target Analyte | Principle of Detection | Application |

|---|---|---|---|

| BODIPY-linked bithiophene-tetrazole | Hydrogen Peroxide | "Off-On" fluorescence via conversion of pyrazoline to pyrazole | In-cell detection of hydrogen peroxide |

| 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H2L) | Al3+, Zn2+ | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | Bioimaging of metal ions in cells |

| Taxoid-tetrazoles | Microtubules | Photoactivatable "turn-on" fluorescence via intramolecular photoclick reaction | Spatially controlled labeling and imaging of microtubules |

| Tetrazole-functionalized small molecules | Cellular proteins (e.g., ANXA2) | Affinity-based proteome profiling | Target identification in phenotypic screening |

Materials Science and Advanced Functional Materials Research

The inherent properties of the tetrazole ring, such as its high nitrogen content, thermal stability, and high heat of formation, make it a valuable building block in materials science for the creation of advanced functional materials. nih.govrsc.orgrsc.org These applications range from high-energy materials to novel catalysts.

Tetrazole derivatives are at the forefront of research into a new generation of high-energy materials (HEMs) and propellants, aiming to replace conventional explosives like RDX and HMX. rsc.orgnih.gov The high nitrogen content of tetrazoles is a key advantage, as the decomposition of these materials primarily produces environmentally benign nitrogen gas (N2). rsc.orgaip.org This high nitrogen content also contributes to a high positive heat of formation, which is directly related to the energetic performance of the material. acs.org

Researchers have designed and synthesized a variety of nitrogen-rich energetic materials based on tetrazole and bistetrazole scaffolds. rsc.orgacs.org These compounds often exhibit a desirable combination of high detonation performance and good thermal stability. For example, a series of energetic salts based on the 5-hydrazino-1H-tetrazolium cation were synthesized and characterized. rsc.org These salts demonstrated good thermal stability (decomposition temperatures between 173.7–198.6 °C) and excellent specific impulses (up to 288.7 s), with some exhibiting detonation properties superior to HMX. rsc.org

The introduction of functional groups, such as nitro groups (-NO2), can further enhance the energetic properties of tetrazole-based compounds. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to design and evaluate the performance of tetrazole-based ultra-high-energy-density compounds, guiding synthetic efforts towards molecules with optimal properties. mdpi.com

The development of energetic materials with low sensitivity to impact and friction is a critical safety consideration. rsc.org Researchers have successfully synthesized highly thermostable and insensitive energetic materials by incorporating features that promote extensive hydrogen bonding networks, such as the use of dioximes. rsc.org For instance, dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione exhibited high thermal stability (285 °C), insensitivity to impact (>60 J), and a high detonation velocity of 9114 m/s. rsc.org

Table 2: Performance Characteristics of Selected Tetrazole-Based High-Energy Materials

| Compound/Material | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Td °C) |

|---|---|---|---|---|

| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione | - | 9114 | - | 285 |

| N3-3 (a triazole-tetrazole system) | - | 9341 | - | 302 |

| Various 5-hydrazinotetrazolium salts | - | - | - | 173.7–198.6 |

| Various nitrogen-rich planar explosives | 1.69-1.95 | 8258-9518 | 26.36-33.78 | 132-277 |